2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its diverse range of applications This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, a methoxyphenyl group, and a chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile and dimedone in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the desired chromene derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of magnetic nanoparticles-supported catalysts has been explored to enhance the efficiency and reusability of the catalyst, thereby reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Acts as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile varies depending on its application:
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways, leading to cell death.
Anticancer Activity: It inhibits specific enzymes and signaling pathways that are crucial for cancer cell growth and survival.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion by blocking the interaction between the metal and the corrosive environment.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
Uniqueness
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds .
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-7-9(5-6-11(14)20)15-10(8-18)17(19)23-13-4-2-3-12(21)16(13)15/h5-7,15,20H,2-4,19H2,1H3 |
InChI Key |
CYUCOXMWXGGJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.